Triisopropylsilane
Overview
Description
Triisopropylsilane is an organosilicon compound with the chemical formula
(C3H7)3SiH
. It is a colorless liquid known for its use as a reducing agent and a scavenger in organic synthesis, particularly in peptide synthesis. The compound is valued for its ability to donate hydride ions under acidic conditions, making it a versatile reagent in various chemical reactions .Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropylsilane can be synthesized through a two-step process involving the reaction of magnesium with 2-chloropropane to form isopropylmagnesium chloride. This intermediate is then reacted with trichlorosilane in the presence of a weakly polar solvent at low temperatures to yield this compound. The reaction conditions are carefully controlled to minimize side reactions and impurities .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the production of this compound with high purity, often exceeding 99%. The final product is typically purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Triisopropylsilane undergoes several types of chemical reactions, including:
Reduction: It acts as a mild reducing agent, capable of reducing various functional groups such as ketones, aldehydes, and imines.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bond is replaced by other groups.
Hydrosilylation: It can add across double bonds in the presence of catalysts to form organosilicon compounds.
Common Reagents and Conditions
Reduction: Common reagents include this compound itself, often used in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halides or alkoxides can be used to replace the hydrogen atom in this compound.
Hydrosilylation: Catalysts like platinum or rhodium are used to facilitate the addition of this compound to alkenes or alkynes.
Major Products Formed
Reduction: Alcohols, amines, and other reduced products.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, triisopropylsilane is widely used as a reducing agent and a scavenger in peptide synthesis. It helps in the deprotection of peptide sequences by scavenging carbocations formed during the process .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins, aiding in the study of their structure and function. Its ability to selectively reduce certain functional groups makes it valuable in the modification of biomolecules .
Medicine
While not directly used as a drug, this compound’s role in peptide synthesis indirectly supports medical research by enabling the production of peptide-based drugs and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of various organosilicon compounds, which are important in the manufacture of silicones, adhesives, and sealants .
Mechanism of Action
Triisopropylsilane exerts its effects primarily through hydride transfer. In acidic conditions, it donates a hydride ion to carbocations, neutralizing them and preventing unwanted side reactions. This hydride transfer mechanism is crucial in its role as a reducing agent and scavenger .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent but with different steric properties.
Trimethylsilane: Similar in function but with smaller alkyl groups, affecting its reactivity and selectivity.
Triphenylsilane: Used in similar applications but with bulkier phenyl groups, influencing its steric and electronic properties.
Uniqueness
Triisopropylsilane is unique due to its balance of steric bulk and reactivity. The isopropyl groups provide sufficient steric hindrance to enhance selectivity in reactions without significantly reducing its reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reduction is required .
Properties
InChI |
InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYICYBLPGRURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983439 | |
Record name | Tri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Triisopropylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21771 | |
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CAS No. |
6485-79-6 | |
Record name | Tri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, tris(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Triisopropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triisopropylsilane?
A1: this compound is represented by the molecular formula C9H22Si and has a molecular weight of 158.37 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy, both in solution and solid state [, ], and infrared (IR) spectroscopy. []
Q3: Can this compound participate in hydrosilylation reactions?
A3: Yes, this compound is a common reagent in platinum-catalyzed hydrosilylation reactions. It reacts with enones to form triisopropylsilyl enol ethers. [] This reaction exhibits regioselectivity, favoring the formation of the enol ether over the ketone.
Q4: How does this compound contribute to the synthesis of polyynes?
A4: In polyyne synthesis, this compound serves as a protecting group for the alkyne functionality. It can be selectively removed and replaced with a bromine atom, enabling further coupling reactions to extend the polyyne chain. []
Q5: What is the role of this compound in Knorr Cyclization reactions?
A5: this compound has been identified as a crucial additive in double Knorr cyclizations used to synthesize diazaquinomycins H and J. It prevents undesired isomerization reactions, ensuring the formation of the desired products in high purity. []
Q6: Are there any specific examples of metal-catalyzed reactions involving this compound?
A6: Absolutely! this compound plays a crucial role in various metal-catalyzed reactions:
- Gold Catalysis: In the presence of gold catalysts, this compound participates in cyclization reactions of (ortho-alkynylphenylthio)silanes, leading to the formation of 3-silylbenzo[b]thiophenes. []
- Nickel Catalysis: this compound facilitates the nickel-catalyzed hydrodefluorodimerization of vinylidene difluoride (VF2), producing 2,4,4-trifluoro-1-butene, a valuable hydrofluoroolefin (HFO) used in refrigerants and foam-blowing agents. []
- Palladium Catalysis: this compound acts as a reagent in palladium-catalyzed alkynylation reactions. For instance, it enables the C(sp2)-H alkynylation of biaryl-2-amines, leading to the formation of mono- and di-alkynylated products with remarkable regioselectivity. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound:
- Conformational Analysis: Molecular mechanics calculations have been employed to investigate the conformational preferences of this compound and its derivatives in solution. [, ] These studies provide insights into the dynamic processes and restricted rotations within the molecule.
- Surface Coverage Studies: Computational studies have examined the packing of various bonded-phase ligands, including this compound, on silica surfaces. These simulations provide valuable information regarding the surface coverage and structure of chromatographic stationary phases. []
Q8: How do structural modifications of this compound affect its reactivity?
A8: Studies have shown that the steric bulk of the substituents on silicon significantly impacts the reactivity of this compound. For instance, in rhodium-catalyzed dehydrogenative silylation reactions, using this compound as the hydrosilane resulted in exclusive formation of the dehydrogenative silylation product, whereas less bulky hydrosilanes yielded a mixture of products. [] This highlights the influence of steric hindrance on reaction selectivity.
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